molecular formula C25H40N10O10 B12111624 Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala)

Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala)

Cat. No.: B12111624
M. Wt: 640.6 g/mol
InChI Key: FWFZEPRYKXWBLR-UHFFFAOYSA-N
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Description

Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) is a cyclic peptide composed of seven amino acids: glycine, arginine, glycine, aspartic acid, serine, proline, and alanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Each amino acid is coupled to the resin-bound peptide chain using coupling reagents like HBTU or DIC.

    Deprotection: The temporary protecting groups on the amino acids are removed using TFA.

    Cyclization: The linear peptide is cleaved from the resin and cyclized using a cyclization reagent like HATU.

Industrial Production Methods

Industrial production of Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: The disulfide bonds (if any) can be reduced to thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various alkylating agents or acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of serine can yield serine hydroxyl derivatives, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

Structural Characteristics

Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) consists of a cyclic arrangement of amino acids, which enhances its stability and biological activity compared to linear peptides. The cyclic structure is formed through the connection of the terminal amino acids, resulting in a conformation that is crucial for its interaction with biological targets.

Chemistry

  • Peptide Synthesis : This compound serves as a model for studying peptide synthesis and cyclization techniques. The solid-phase peptide synthesis method is commonly employed to create cyclic peptides like Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) .

Biology

  • Cell Adhesion : The presence of the Arg-Gly-Asp (RGD) motif allows this peptide to interact with integrins, particularly αVβ3 and α5β1 integrins. This interaction is critical for cell adhesion processes, which are vital in tissue repair and immune responses .
  • Cell Migration : Studies indicate that Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) promotes cellular migration by facilitating integrin-mediated signaling pathways .

Medicine

  • Wound Healing : The ability of this peptide to promote cell adhesion and migration positions it as a candidate for applications in wound healing and tissue engineering. It has been shown to enhance the healing process in various models .
  • Cancer Therapeutics : Research suggests that Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) can be utilized as a targeting agent in cancer therapy. Its selective binding to tumor cells expressing specific integrins makes it suitable for targeted drug delivery systems .

Industry

  • Biomaterials Development : This cyclic peptide is used in developing biomaterials due to its favorable interactions with biological tissues. Its properties make it an attractive component in various biochemical assays .

Case Studies

  • Integrin-Mediated Signaling :
    A study demonstrated that Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) significantly enhanced cell adhesion to extracellular matrices through integrin binding, promoting cellular activities essential for wound healing .
  • Tumor Targeting :
    In vivo studies showed that radiolabeled versions of this cyclic peptide accumulated in tumor tissues more significantly than in normal tissues, indicating its potential for imaging and therapeutic applications in oncology .
  • Biomaterial Applications :
    Research highlighted the use of Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) in developing scaffolds for tissue engineering, showcasing its ability to support cell growth and tissue regeneration .

Mechanism of Action

The mechanism of action of Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) involves its interaction with specific molecular targets and pathways. It can bind to integrin receptors on cell surfaces, influencing cell adhesion, migration, and signaling. This interaction is crucial for processes like wound healing and tissue regeneration.

Comparison with Similar Compounds

Similar Compounds

    Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Val): Similar structure but with valine instead of alanine.

    Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Leu): Similar structure but with leucine instead of alanine.

Uniqueness

Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) is unique due to its specific sequence of amino acids, which imparts distinct biological activities and stability. Its ability to interact with integrin receptors makes it particularly valuable for therapeutic applications.

Biological Activity

Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) is a cyclic peptide that exhibits significant biological activity, particularly in the context of cell adhesion, migration, and signaling. This compound is part of a broader class of cyclic peptides that interact with integrins, which are crucial for various cellular processes. This article explores the biological activity of Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala), including its mechanism of action, applications in biomedical research, and potential therapeutic uses.

Structure and Properties

Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) is characterized by a cyclic structure that enhances its stability and bioactivity compared to linear peptides. The sequence contains key amino acids known to interact with integrins, particularly the Arg-Gly-Asp (RGD) motif, which is recognized by various integrin receptors involved in cell adhesion and signaling pathways.

Table 1: Structural Features of Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala)

Amino AcidPositionRole in Biological Activity
Gly1Provides flexibility to the peptide
Arg2Critical for integrin binding
Gly3Supports structural integrity
Asp4Enhances interaction with receptors
Ser5Involved in post-translational modifications
Pro6Contributes to cyclic structure
Ala7Stabilizes the overall conformation

The primary mechanism of action for Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) involves its binding to integrin receptors on cell surfaces. Integrins are heterodimeric proteins that mediate cell adhesion to the extracellular matrix (ECM). The RGD sequence within the peptide is a well-known recognition motif for integrins such as αvβ3 and α5β1, which play pivotal roles in processes like angiogenesis, wound healing, and tumor metastasis.

Upon binding to these integrins, Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) can trigger intracellular signaling cascades that promote cellular responses such as migration, proliferation, and survival. This property makes it a valuable tool in both research and therapeutic applications.

Research Findings

Recent studies have highlighted the potential applications of Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) in various fields:

  • Cancer Therapy : The peptide has been investigated for its ability to inhibit tumor growth by blocking integrin-mediated signaling pathways. For instance, studies demonstrate that cyclic peptides can effectively reduce tumor cell adhesion and migration in vitro and in vivo .
  • Wound Healing : Research indicates that Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) can enhance fibroblast migration and proliferation, thereby promoting wound healing processes. This effect is attributed to its interaction with integrins involved in cell-matrix adhesion .
  • Drug Delivery Systems : The peptide has been utilized as a targeting moiety in drug delivery systems, improving the specificity of therapeutic agents to tumor cells through integrin targeting .

Case Studies

Case Study 1: Inhibition of Tumor Growth
A study involving mice with implanted tumors showed that administration of Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to decreased angiogenesis and reduced metastatic potential due to impaired integrin signaling .

Case Study 2: Enhanced Wound Healing
In an experimental model of skin injury, treatment with Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-Ala) led to accelerated wound closure rates. Histological analysis revealed increased fibroblast activity and collagen deposition at the injury site .

Properties

IUPAC Name

2-[12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-18-methyl-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosan-6-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40N10O10/c1-12-20(41)29-9-17(37)32-13(4-2-6-28-25(26)27)21(42)30-10-18(38)33-14(8-19(39)40)22(43)34-15(11-36)24(45)35-7-3-5-16(35)23(44)31-12/h12-16,36H,2-11H2,1H3,(H,29,41)(H,30,42)(H,31,44)(H,32,37)(H,33,38)(H,34,43)(H,39,40)(H4,26,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFZEPRYKXWBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CO)CC(=O)O)CCCN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40N10O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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